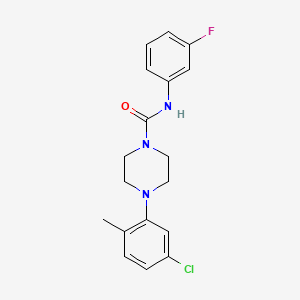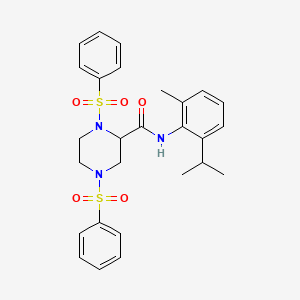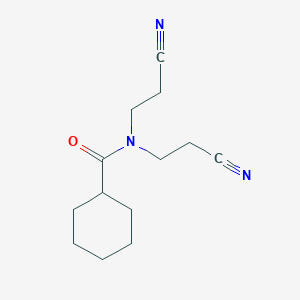![molecular formula C26H25N3O4S B4125686 N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4125686.png)
N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is a complex organic compound that features a carbazole moiety, a sulfonyl group, and a prolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of 9-ethyl-9H-carbazole through the alkylation of carbazole with ethyl bromide.
Introduction of the Sulfonyl Group: The 9-ethyl-9H-carbazole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Prolinamide Structure: The final step involves the coupling of the sulfonylated carbazole with 5-oxoprolinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The prolinamide structure can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: Corresponding sulfide derivative.
Substitution: Various substituted prolinamides depending on the nucleophile used.
Scientific Research Applications
N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein active sites, inhibiting their function. The prolinamide structure can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazole: A simpler analog without the sulfonyl and prolinamide groups.
N-(9-ethyl-9H-carbazol-3-yl)methylene-N-(3-fluoro-4-methylphenyl)amine: A structurally similar compound with a different functional group.
6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with different substituents.
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide is unique due to its combination of a carbazole moiety, a sulfonyl group, and a prolinamide structure
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-3-28-22-7-5-4-6-20(22)21-16-18(10-13-23(21)28)27-26(31)24-14-15-25(30)29(24)34(32,33)19-11-8-17(2)9-12-19/h4-13,16,24H,3,14-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKNORWLXBBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCC(=O)N3S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B4125620.png)
![dimethyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}terephthalate](/img/structure/B4125631.png)
![N-(4-chlorobenzyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4125639.png)
![N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-N'-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4125645.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4125659.png)
![methyl 2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4125663.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea](/img/structure/B4125669.png)
![ethyl 1-{2-[methyl(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4125674.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methyl-2-naphthalenesulfonamide](/img/structure/B4125687.png)
![1-(4-Acetylphenyl)-3-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4125696.png)
![N-(3-ACETYLPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B4125700.png)
